molecular formula C5H9N3O B13568623 (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol

(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol

Katalognummer: B13568623
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: UBMWRZJTZZSONY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol is an organic compound with the molecular formula C5H9N3O It features a pyrazole ring substituted with an aminomethyl group at the 3-position and a hydroxymethyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol typically begins with commercially available pyrazole derivatives.

    Step 1 Aminomethylation: The pyrazole derivative undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic or basic conditions. This step introduces the aminomethyl group at the 3-position of the pyrazole ring.

    Step 2 Hydroxymethylation: The intermediate product from the first step is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide. This introduces the hydroxymethyl group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: It can participate in substitution reactions where the hydroxymethyl or aminomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated compounds, alkylated compounds, acylated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Building Block: (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology

    Enzyme Inhibitors: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives.

Medicine

    Drug Development: It is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-(Aminomethyl)-1h-pyrazol-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position.

    (3-(Aminomethyl)-1h-pyrazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (3-(Aminomethyl)-1h-pyrazol-5-yl)propane: Similar structure but with a propyl group instead of a hydroxymethyl group.

Uniqueness

(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol is unique due to the specific positioning of the aminomethyl and hydroxymethyl groups on the pyrazole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C5H9N3O

Molekulargewicht

127.14 g/mol

IUPAC-Name

[3-(aminomethyl)-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C5H9N3O/c6-2-4-1-5(3-9)8-7-4/h1,9H,2-3,6H2,(H,7,8)

InChI-Schlüssel

UBMWRZJTZZSONY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NN=C1CN)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.